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Compound of Interest

Compound Name: Neostenine

Cat. No.: B15569930 Get Quote

Neostenine is a complex tetracyclic alkaloid belonging to the Stemona family of natural

products.[1][2] For centuries, extracts from stemonaceous plants have been utilized in

traditional Chinese and Japanese medicine to treat respiratory ailments.[1] Modern research

has identified Neostenine as one of the active components, demonstrating significant

antitussive (cough-suppressing) activity in animal models.[1][3] Its intricate molecular

architecture, featuring a dense array of stereocenters, has made it a compelling target for total

synthesis and a subject of detailed structural analysis.[1][2]

This guide provides a comprehensive overview of the chemical structure, absolute

stereochemistry, and the experimental methodologies used to elucidate these features for

Neostenine, tailored for researchers and professionals in drug development and chemical

synthesis.

Chemical and Physical Properties
Neostenine is characterized by a molecular formula of C₁₇H₂₇NO₂.[4][5] Its core structure is a

tetracyclic system identified by the IUPAC name 10-ethyl-14-methyl-12-oxa-4-

azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one.[4] The molecule's properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₁₇H₂₇NO₂ [4][5]

Molecular Weight 277.4 g/mol [5]

IUPAC Name

10-ethyl-14-methyl-12-oxa-4-

azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]

hexadecan-13-one

[4]

CAS Number 477953-07-4 [5]

XLogP3 3.2 [5]

Hydrogen Bond Acceptor

Count
3 [5]

Density 1.1±0.1 g/cm³ [5]

Boiling Point 414.6±45.0 °C at 760 mmHg [5]

Stereochemistry and Absolute Configuration
A defining feature of Neostenine's structure is its complex stereochemistry, containing seven

chiral centers. The determination of the absolute configuration of each of these centers is

crucial for understanding its biological activity and for guiding enantioselective synthesis. The

absolute configuration was unambiguously determined through X-ray crystallography of heavy-

atom derivatives.[3] The established configurations for the chiral centers are detailed below.
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Chiral Center Absolute Configuration

C1 S

C9 S

C9a R

C10 R

C11 R

C12 R

C13 S

Table based on data from X-ray structure

refinement of heavy-atom derivatives.[3]

Experimental Protocols for Structural Elucidation
The definitive structure and stereochemistry of Neostenine were established through a

combination of spectroscopic methods and, most critically, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the connectivity and chemical

environment of atoms in a molecule.[6] For Neostenine, ¹H and ¹³C NMR spectra were

essential in confirming the identity of synthetic material with the natural product.[1]

General Protocol:

Sample Preparation: A small quantity (typically 1-10 mg) of purified Neostenine is dissolved

in an appropriate deuterated solvent (e.g., CDCl₃).

Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard ¹H, ¹³C,

and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to establish

proton-proton and proton-carbon correlations.

Spectral Analysis: The chemical shifts (ppm), coupling constants (Hz), and integrations of the

signals are analyzed to piece together the carbon skeleton and the relative positions of the
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hydrogen atoms, confirming the tetracyclic core structure. While specific spectral data is

dispersed across primary literature, reports confirm that NMR spectra of synthetically derived

Neostenine are consistent with the natural product.[1]

X-ray Crystallography
X-ray crystallography provides a precise three-dimensional map of the atomic positions in a

crystalline solid, making it the definitive method for determining molecular structure and

absolute stereochemistry.[7]

General Protocol for Structure Determination:

Crystallization: High-quality single crystals of Neostenine are grown, often by slow

evaporation of a solvent. For determining absolute configuration, derivatives containing

heavy atoms (like bromine or iodine) are synthesized.[3]

Diffraction Data Collection: A suitable crystal is mounted on a diffractometer and irradiated

with a monochromatic X-ray beam.[7] The crystal is rotated, and the diffraction pattern—the

angles and intensities of the scattered X-rays—is recorded by a detector.[7]

Structure Solution and Refinement: The diffraction data is processed to generate an electron

density map of the crystal. From this map, the positions of the individual atoms are

determined.[7] For absolute configuration, anomalous dispersion effects caused by the

heavy atoms are analyzed, often using the Flack parameter, to assign the correct chirality

(R/S) to each stereocenter.[3] X-ray crystallography of synthetic Neostenine unambiguously

confirmed its identity with the natural product.[1]
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Workflow for Absolute Configuration Determination
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Caption: Workflow for determining the absolute configuration of Neostenine.[3]

Synthetic Approaches
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The challenging and complex structure of Neostenine has prompted the development of

several elegant total syntheses. These synthetic routes are crucial not only for confirming the

proposed structure but also for providing access to analogues for further biological study.

Tandem Diels-Alder/Azido-Schmidt Reaction
A highly efficient strategy for constructing the core skeleton of Neostenine involves a tandem

Diels-Alder/azido-Schmidt reaction sequence.[1][8][9] This approach rapidly assembles the

fused ring system in a controlled manner.

Protocol Overview:

Precursor Synthesis: An appropriate azido-diene and a dienophile (such as cyclohexenone)

are synthesized from commercially available starting materials.[9]

Tandem Reaction: The diene and dienophile are treated with a Lewis acid. The choice of

Lewis acid is critical for controlling the stereochemical outcome of the Diels-Alder reaction

(endo vs. exo selectivity).[1][2] For Neostenine, conditions favoring the endo transition state

are used.[2]

Cascade Cyclization: The initial Diels-Alder cycloaddition is immediately followed by an

intramolecular azido-Schmidt reaction, where the azide group reacts with the ketone, leading

to a ring expansion and formation of the tricyclic lactam core in a single step.[9]

Elaboration to Neostenine: The resulting tricyclic intermediate is then converted to

Neostenine through a series of substrate-controlled functional group manipulations,

including alkylation and reduction steps to install the final stereocenters.[1]
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Key Strategy: Tandem Diels-Alder/Azido-Schmidt Reaction
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Caption: Logical workflow of the key tandem reaction in Neostenine synthesis.[1][2]

[5+2] Photocycloaddition Approach
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An alternative, protecting-group-free synthesis has also been developed.[10] This route

features a [5+2] photocycloaddition of maleimides to assemble the fused pyrrolo[1,2-a]azepine

core, showcasing a different strategy for constructing the complex architecture of Neostenine.

[10] This concise synthesis was completed in 14 steps with a 9.5% overall yield.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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